molecular formula C15H15NO B1392157 2-(4-Ethylbenzoyl)-3-methylpyridine CAS No. 1187164-19-7

2-(4-Ethylbenzoyl)-3-methylpyridine

Cat. No. B1392157
M. Wt: 225.28 g/mol
InChI Key: JSCRGIGYRFCVGM-UHFFFAOYSA-N
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Description

“2-(4-Ethylbenzoyl)-3-methylpyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-(4-Ethylbenzoyl)” part suggests that there is an ethylbenzoyl group attached to the second carbon of the pyridine ring .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethylbenzoyl)-3-methylpyridine” would consist of a pyridine ring with a methyl group at the 3-position and an ethylbenzoyl group at the 2-position . The exact 3D structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

Pyridine derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “2-(4-Ethylbenzoyl)-3-methylpyridine” might undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethylbenzoyl)-3-methylpyridine” would depend on its specific structure. For example, the presence of the pyridine ring would likely make the compound somewhat polar and capable of forming hydrogen bonds .

Scientific Research Applications

  • Supramolecular Associations : The formation of supramolecular associations through hydrogen bonding in organic acid–base salts, involving compounds like 2-amino-4-methylpyridine with various aromatic carboxylic acids, has been a topic of interest. These studies have shown the significance of weak and strong noncovalent interactions in crystal packing and supramolecular architectures (Khalib, Thanigaimani, Arshad, & Razak, 2014).

  • Spin-Crossover Complexes : Research has been conducted on spin-crossover complexes, particularly iron(II) complexes that incorporate ligands structurally related to 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine. These complexes exhibit interesting magnetic properties and phase transitions (Nishi et al., 2010).

  • Hydrodesulfurization and Hydrodenitrogenation : The mutual influence of hydrodesulfurization (HDS) of dibenzothiophene and hydrodenitrogenation (HDN) of compounds like 2-methylpyridine has been investigated. These studies reveal interactions between N- and S-containing molecules in catalytic processes (Egorova & Prins, 2004).

  • Oxidative Coupling Reactions : Research into the oxidative coupling of compounds like 5-ethenyl-4-methyl-3-pyridinecarbonitrile and derivatives of 2- and 4-methylpyridines has been conducted. This work has implications for the synthesis of complex organic molecules (Jahangir et al., 1990).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structures of organic acid-base salts derived from compounds like 2-amino-6-methylpyridine have been extensively characterized, highlighting the role of noncovalent interactions in determining molecular arrangement (Thanigaimani et al., 2015).

  • Mass Spectrometry of Derivatives : Electrospray mass spectrometry and fragmentation studies of N-linked carbohydrates derivatized at the reducing terminus with compounds including 2-aminopyridine have been explored. This research aids in understanding the structure of complex biological molecules (Harvey, 2000).

Future Directions

The study of new pyridine derivatives like “2-(4-Ethylbenzoyl)-3-methylpyridine” is a promising area of research, with potential applications in medicinal chemistry, materials science, and other fields . Further studies would be needed to fully explore the properties and potential uses of this compound.

properties

IUPAC Name

(4-ethylphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-3-12-6-8-13(9-7-12)15(17)14-11(2)5-4-10-16-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCRGIGYRFCVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245741
Record name (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylbenzoyl)-3-methylpyridine

CAS RN

1187164-19-7
Record name (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethylphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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